3-Bromobenzo[B]thiophene-7-carboxamide
Description
Properties
CAS No. |
959756-06-0 |
|---|---|
Molecular Formula |
C9H6BrNOS |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
3-bromo-1-benzothiophene-7-carboxamide |
InChI |
InChI=1S/C9H6BrNOS/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H2,11,12) |
InChI Key |
DQKVVLLHOPRRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)SC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: 3-Halobenzo[b]thiophenes
3-Chlorobenzo[b]thiophene Derivatives
- Synthesis: 3-Chloro and 3-bromo derivatives are synthesized via electrophilic cyclization using sodium halides (NaCl, NaBr) and CuSO₄ in ethanol, yielding high-purity products (>95%) .
- Bioactivity: Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibit comparable antibacterial potency, with MIC values of 16 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast. Both derivatives comply with Lipinski, Veber, and Muegge drug-likeness rules, showing excellent ADME profiles .
- Reactivity : The bromine atom in 3-bromobenzo[b]thiophene is more reactive in palladium-catalyzed cross-coupling reactions (e.g., 2-arylation) compared to chlorine, enabling sequential functionalization at positions 2 and 3 .
3-Iodobenzo[b]thiophene Derivatives
Positional Isomers and Functional Group Variants
7-Bromo-2-methylbenzo[b]thiophene (CAS 75288-49-2)
- Structure : Bromine at position 7 and a methyl group at position 2.
- No bioactivity data is provided, but methyl substitution typically lowers hydrogen-bonding capacity, which may diminish target binding .
7-Bromobenzo[b]thiophene-3-carboxylic Acid (CAS 19075-62-8)
- Structure : Carboxylic acid at position 3 and bromine at position 7.
- Properties : The carboxylic acid group increases solubility in aqueous media but may limit blood-brain barrier penetration. This contrasts with the carboxamide in the target compound, which balances solubility and membrane permeability .
Data Tables
Table 1: Comparative Properties of Benzo[b]thiophene Derivatives
| Compound | Substituents | MIC (µg/mL) | Reactivity in Pd Catalysis | Key Applications |
|---|---|---|---|---|
| 3-Bromobenzo[b]thiophene-7-carboxamide* | 3-Br, 7-CONH₂ | N/A | High (C–Br bond retained) | Drug discovery, materials |
| 3-Chlorobenzo[b]thiophene | 3-Cl | 16 | Moderate | Antibacterial agents |
| 7-Bromo-2-methylbenzo[b]thiophene | 7-Br, 2-CH₃ | N/A | Low | Intermediate synthesis |
| 3-Bromobenzo[b]thiophene | 3-Br | 16 | High | Cross-coupling reactions |
*Hypothetical data inferred from structural analogues.
Research Findings and Key Insights
- Bioactivity : 3-Bromo and 3-chloro derivatives exhibit rapid bactericidal effects, with time-kill studies showing >99% reduction in S. aureus within 4 hours at MIC .
- ADME Profile : Both halogenated derivatives comply with drug-likeness filters, suggesting favorable oral bioavailability .
- Functional Group Impact : Carboxamide substitution (vs. methyl or carboxylic acid) likely enhances target binding via hydrogen bonding, though direct evidence is needed.
Q & A
Basic Research Questions
Q. What are the optimal palladium-catalyzed conditions for synthesizing derivatives of 3-Bromobenzo[b]thiophene-7-carboxamide?
- The direct 2-arylation of 3-Bromobenzo[b]thiophene derivatives is achieved using low Pd catalyst loading (0.5 mol%), temperatures of 80–120°C, and reaction times of 0.5–2 hours. Electron-deficient aryl bromides and heterocyclic substrates yield high regioselectivity, preserving the C3-bromine for subsequent functionalization. This method avoids pre-functionalized substrates and enables sequential catalytic steps .
Q. How is the purity and structure of synthesized this compound derivatives validated?
- Characterization involves nuclear magnetic resonance (¹H/¹³C NMR), elemental analysis, and melting point determination. For example, 3-(3-Bromobenzo[b]thiophene-2-yl)benzonitrile was isolated as a white solid (81% yield, m.p. 156–159°C) after silica gel column chromatography. These methods confirm regiochemical outcomes and eliminate side products .
Q. What safety protocols are critical when handling brominated aromatic compounds like this compound?
- General precautions for brominated compounds include using fume hoods, gloves, and eye protection. While specific safety data for this compound is limited, analogous brominated reagents (e.g., 3-Bromobenzaldehyde) require storage below 4°C and avoidance of skin contact . Waste must be segregated and disposed of via certified hazardous waste services .
Advanced Research Questions
Q. How can sequential palladium-catalyzed reactions introduce multiple substituents on the benzo[b]thiophene core?
- The C3-bromine in this compound allows sequential functionalization. For example, initial 2-arylation with electron-deficient aryl bromides (e.g., 4-nitroaryl) can be followed by Suzuki-Miyaura coupling at C3. This strategy produces 2,3-diheteroaryl benzo[b]thiophenes, useful in materials science and drug discovery .
Q. What statistical approaches resolve contradictions in cytotoxicity data for 3-Bromobenzo[b]thiophene derivatives?
- When cytotoxicity assays (e.g., SRB assay ) yield conflicting results, controlling the false discovery rate (FDR) via the Benjamini-Hochberg procedure reduces Type I errors in multiple hypothesis testing. This method balances sensitivity and specificity, particularly in high-throughput pharmacological screens .
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity at C2, improving arylation efficiency. Steric hindrance from ortho-substituted aryl bromides, however, reduces yields. Computational studies (DFT) or Hammett plots can quantify these effects to guide substrate selection .
Q. What methodologies enable the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
- Modular synthesis involves varying aryl/heteroaryl bromides in the initial 2-arylation step. For example, coupling with furan or pyrrole derivatives introduces oxygen/nitrogen heterocycles. Post-functionalization via Buchwald-Hartwig amination or Ullmann coupling at C3-bromine further diversifies the scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
